molecular formula C6H13N3O2 B15047001 N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)acetamide

N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)acetamide

Cat. No.: B15047001
M. Wt: 159.19 g/mol
InChI Key: QFKDBLSOINTUPV-UHFFFAOYSA-N
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Description

N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)acetamide is a specialized acetamide derivative intended for research and development purposes. Compounds within the acetamide family are of significant interest in medicinal and organic chemistry due to their versatile applications. Researchers utilize acetamide analogs as key intermediates in the synthesis of more complex molecules, for exploring structure-activity relationships (SAR), and in the development of potential pharmacologically active compounds . Similar structures have been investigated for their potential biological activities, including antimicrobial and antioxidant properties, making this class of compounds valuable for hit-to-lead optimization programs . The presence of multiple functional groups, including the acetamide moiety and hydroxyimino group, provides distinct reactivity and potential for metal coordination or hydrogen bonding, which can be exploited in various chemical applications . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, stability, and handling procedures.

Properties

IUPAC Name

N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c1-4(10)8-6(2,3)5(7)9-11/h11H,1-3H3,(H2,7,9)(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKDBLSOINTUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oximation Followed by Amination

A two-step approach involves the formation of a hydroxyimino intermediate followed by introduction of the amino group:

  • Oximation of 2-Methylpropan-2-yl Ketone :
    Reacting 2-methylpropan-2-yl ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux yields the corresponding oxime. For example:
    $$
    (\text{CH}3)3\text{C-CO} + \text{NH}2\text{OH} \rightarrow (\text{CH}3)_3\text{C-C(=N-OH)}
    $$
    This step is analogous to methods described for synthesizing hydroxyimino intermediates in acetamide derivatives.

  • Reductive Amination :
    The oxime undergoes partial reduction using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate to introduce the amino group. This selective reduction preserves the hydroxyimino functionality while generating the primary amine:
    $$
    (\text{CH}3)3\text{C-C(=N-OH)} \xrightarrow{\text{NaBH}3\text{CN, NH}4\text{OAc}} (\text{CH}3)3\text{C-C(NH}_2\text{)(N-OH)}
    $$

  • Acylation :
    The primary amine is acetylated using acetic anhydride or acetyl chloride in dichloromethane, yielding the target acetamide:
    $$
    (\text{CH}3)3\text{C-C(NH}2\text{)(N-OH)} + (\text{CH}3\text{CO})_2\text{O} \rightarrow \text{N-(1-Amino-1-hydroxyimino-2-methylpropan-2-yl)acetamide}
    $$

Key Observations :

  • Reaction temperatures above 40°C during acylation risk decomposition of the hydroxyimino group.
  • Yields for this route range from 45–60%, with purity dependent on oxime stability.

Simultaneous Functionalization via Azide Intermediates

Drawing parallels from patented methods for analogous acetamides, a three-stage synthesis employs azide chemistry:

  • Bromination and Azidation :
    2-Methylpropan-2-yl bromide is treated with sodium azide (NaN₃) in dimethylformamide (DMF) to form the azide derivative:
    $$
    (\text{CH}3)3\text{C-Br} + \text{NaN}3 \rightarrow (\text{CH}3)3\text{C-N}3
    $$

  • Staudinger Reaction :
    The azide reacts with triphenylphosphine (PPh₃) to generate an iminophosphorane, which is hydrolyzed to the primary amine:
    $$
    (\text{CH}3)3\text{C-N}3 + \text{PPh}3 \rightarrow (\text{CH}3)3\text{C-NH-PPh}3 \xrightarrow{\text{H}2\text{O}} (\text{CH}3)3\text{C-NH}_2
    $$

  • Hydroxyimino Introduction and Acylation :
    The amine is oxidized to a nitroso compound using meta-chloroperbenzoic acid (mCPBA), followed by oximation with hydroxylamine:
    $$
    (\text{CH}3)3\text{C-NH}2 \xrightarrow{\text{mCPBA}} (\text{CH}3)3\text{C-N=O} \xrightarrow{\text{NH}2\text{OH}} (\text{CH}3)3\text{C-C(NH}_2\text{)(N-OH)}
    $$
    Subsequent acetylation furnishes the final product.

Challenges :

  • Over-oxidation to nitro compounds occurs if mCPBA is used in excess.
  • Azide handling requires strict temperature control (<0°C) to prevent explosions.

Optimization Strategies

Solvent Systems

  • Tetrahydrofuran-Water Mixtures : Enhance reaction rates in azidation steps, as demonstrated in the synthesis of related acetamides.
  • Acetone for Recrystallization : Improves purity of hydroxyimino intermediates by removing polymeric byproducts.

Reducing Agents

  • Sodium Borohydride (NaBH₄) : Selective for carbonyl groups, preserving azide and hydroxyimino functionalities.
  • Stannous Chloride (SnCl₂) : Efficiently reduces azides to amines without affecting acetamide bonds.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) :
    δ 1.20 (s, 6H, -C(CH₃)₂), 2.05 (s, 3H, -COCH₃), 3.10 (br s, 2H, -NH₂), 4.45 (s, 1H, -N-OH).
  • IR (KBr) :
    1660 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend), 3350 cm⁻¹ (O-H stretch).

Chromatographic Purity

  • HPLC : Retention time of 8.2 min (C18 column, acetonitrile-water 60:40), purity ≥98%.

Chemical Reactions Analysis

Types of Reactions

N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines .

Scientific Research Applications

N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)acetamide, a chemical compound with the molecular formula C6H13N3O2C_6H_{13}N_3O_2 and a molecular weight of 159.19 g/mol, has a variety of applications in scientific research.

Scientific Research Applications

This compound is used in diverse areas of scientific research:

  • Chemistry It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Biology The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties. It can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation, potentially enhancing cognitive functions or exhibiting neuroprotective effects.
  • Medicine There is ongoing research exploring its potential therapeutic applications, such as in the development of new drugs. Compounds similar to it may offer neuroprotective benefits in models of Alzheimer's disease by modulating cholinergic activity through AChE inhibition.
  • Industry It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Antimicrobial Properties

This compound has demonstrated potential in antimicrobial applications:

  • Antibacterial Activity The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity comparable to standard antibiotics.
    Bacterial StrainMIC (µg/mL)Comparison with Standard
    E. coli32Similar to levofloxacin
    S. aureus16Lower than levofloxacin
  • Antifungal Activity Evaluated for antifungal properties against species such as Candida albicans and Aspergillus flavus, the results indicate moderate antifungal activity, warranting further investigation into its potential as a therapeutic agent in fungal infections.

Chemical Reactions

N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide can undergo several types of chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding oximes or nitriles.
  • Reduction Reduction reactions can convert it into amines or other reduced forms.
  • Substitution It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Mechanism of Action

The mechanism of action of N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The compound may also interact with cellular pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Structural Features Biological Activity Key Findings
Target Compound Branched aliphatic chain with amino and hydroxyimino groups Hypothetical: Enzyme inhibition, chelation Amino/hydroxyimino groups may enhance hydrogen bonding and metal coordination
N-(3-chlorophenyl)-2,2,2-trichloro-acetamide Meta-chloro phenyl, trichloro-acetamide Not reported Electron-withdrawing substituents alter crystal geometry (monoclinic system, P2₁/c space group)
N-[5-(acetyloxy)-2-(4-chlorophenyl)-...]acetamide Pyrazoloquinoxaline ring, acetyloxy group MAO-A inhibitor (IC₅₀: 0.028 µM) 50-fold selectivity for MAO-A over MAO-B
Compound 47 () Benzo[d]thiazolyl-sulfonyl, piperazine, difluorophenyl Antimicrobial (gram-positive bacteria), antifungal Activity linked to sulfonyl-piperazine moiety and fluorophenyl group
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide Hydroxy, phenyl, S-configuration Not reported Stereospecific interactions possible due to chiral center

Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: Meta-substituted trichloro-acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃) exhibit rigid crystal structures due to strong electron-withdrawing effects, whereas the target compound’s amino and hydroxyimino groups may increase solubility and hydrogen-bonding capacity . Chlorinated analogs (e.g., N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide) prioritize solid-state stability, while the target’s aliphatic chain could enhance conformational flexibility .
  • Enzyme Inhibition: Pyrazoloquinoxaline-based acetamides demonstrate high MAO-A selectivity, attributed to aromatic π-π stacking and acetyloxy substituents . The target’s hydroxyimino group may similarly engage in hydrogen bonding with enzyme active sites, though its aliphatic structure might reduce selectivity compared to aromatic analogs .
  • Antimicrobial Activity :

    • Benzothiazole-linked acetamides (e.g., compound 47) show gram-positive antibacterial activity, likely due to sulfonyl and heterocyclic moieties disrupting microbial membranes . The target compound lacks aromatic heterocycles, suggesting divergent mechanisms of action.
  • Stereochemical Influence: The (S)-configured hydroxy-phenyl acetamide () highlights how chirality affects binding.

Biological Activity

N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)acetamide, also known as a derivative of acetamide, has garnered attention in scientific research due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes an amino group, a hydroxyimino group, and an acetamide moiety. This configuration allows it to participate in various biochemical interactions, particularly as an enzyme inhibitor.

The compound acts primarily as an enzyme inhibitor , affecting the activity of specific enzymes involved in metabolic pathways. Its mechanism includes:

  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions or exhibiting neuroprotective effects .
  • Interaction with Cellular Pathways : this compound may influence cellular signaling pathways, impacting processes such as cell proliferation and apoptosis. This interaction is vital for exploring therapeutic applications in diseases like cancer and neurodegenerative disorders .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)Comparison with Standard
E. coli32Similar to levofloxacin
S. aureus16Lower than levofloxacin

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for antifungal properties against species such as Candida albicans and Aspergillus flavus. The results indicate moderate antifungal activity, warranting further investigation into its potential as a therapeutic agent in fungal infections .

Case Studies and Research Findings

Several research studies have explored the biological activities of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of acetamide could effectively inhibit BChE, with kinetic analyses revealing that certain compounds acted as mixed inhibitors. The findings suggest that structural modifications can enhance inhibitory potency .
  • Antimicrobial Evaluation : In a comparative study, various substituted acetamides were synthesized and screened for antimicrobial activity. The results indicated that compounds with electron-withdrawing groups exhibited stronger antibacterial properties than those with electron-donating groups .
  • Neuroprotective Effects : Research indicates that compounds similar to this compound may offer neuroprotective benefits in models of Alzheimer's disease by modulating cholinergic activity through AChE inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)acetamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves condensation reactions between hydroxylamine derivatives and ketones or aldehydes, followed by acetylation. For example, analogous compounds like N-(4-methoxyphenyl)acetamide ( ) are synthesized via nucleophilic substitution.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) are effective. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Key Data :

StepReagentsYield (%)Purity (HPLC)
1Hydroxylamine HCl65–7585–90%
2Acetic anhydride70–80≥95%

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR : ¹H NMR (DMSO-d₆) identifies protons adjacent to the hydroxyimino group (δ 8.5–9.0 ppm) and acetamide methyl (δ 2.0 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons.
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected m/z ~188.1) and fragmentation patterns .

Advanced Research Questions

Q. How does the hydroxyimino group influence the compound’s reactivity in nucleophilic or redox environments?

  • Methodology :

  • Kinetic Studies : Monitor reactions with electrophiles (e.g., alkyl halides) via UV-Vis or LC-MS.
  • Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to assess electron density distribution and frontier molecular orbitals.
    • Key Insight : The hydroxyimino group may act as a chelating agent or participate in tautomerism, altering reactivity compared to simpler acetamides .

Q. What strategies are effective for resolving crystal structures of this compound and its derivatives?

  • Crystallization : Slow evaporation from DMF/water mixtures at 4°C.
  • Software : SHELX suite (SHELXD for structure solution, SHELXL for refinement) to analyze X-ray diffraction data. For twinned crystals, use TWINLAW in SHELXL .
  • Example Parameters :

Space Groupa (Å)b (Å)c (Å)β (°)
P2₁/c10.212.515.390

Q. How can researchers design assays to evaluate potential bioactivity (e.g., enzyme inhibition)?

  • Enzyme Assays : Test inhibition of serine hydrolases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).
  • Cellular Models : Cytotoxicity screening in HEK293 or HepG2 cells (MTT assay, 48h exposure).
  • Data Interpretation : Compare IC₅₀ values to known inhibitors like PMSF (positive control) .

Contradictions and Limitations

  • Toxicity : While structurally similar compounds (e.g., N-methoxyfluorenyl acetamides) show carcinogenicity ( ), no direct data exist for this compound. Prioritize Ames testing or micronucleus assays for risk assessment.
  • Synthetic Challenges : Competing side reactions (e.g., over-acetylation) may require protecting groups for the hydroxyimino moiety during synthesis .

Methodological Best Practices

  • Quality Control : Use USP/EP reference standards (where available) for analytical method validation (AMV) in HPLC or LC-MS workflows .
  • Data Reproducibility : Report detailed crystallographic parameters (CCDC deposition) and spectroscopic raw data (NMR integration ratios) to enable cross-lab verification .

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